(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride

Descripción

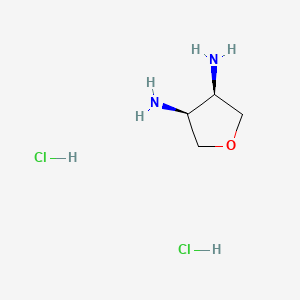

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is characterized by a five-membered oxolane ring system with two amino substituents positioned at the 3 and 4 carbon atoms. The compound exhibits a molecular weight of 175.06 g/mol in its dihydrochloride salt form, while the corresponding free base possesses a molecular weight of 102.14 g/mol. The stereochemical designation (3R,4S) indicates the absolute configuration at these two chiral centers, where the amino group at position 3 adopts the R configuration and the amino group at position 4 adopts the S configuration. This specific stereochemical arrangement distinguishes it from other possible diastereomers and enantiomers of tetrahydrofuran-3,4-diamine.

The International Union of Pure and Applied Chemistry name for this compound is (3R,4S)-tetrahydro-3,4-furandiamine dihydrochloride, which systematically describes both the stereochemistry and the salt form. The compound's structural representation can be expressed through its isomeric SMILES notation as C1C@HN.Cl.Cl, which explicitly denotes the stereochemical configuration at each chiral center. The Standard International Chemical Identifier for this compound is InChI=1S/C4H10N2O.2ClH/c5-3-1-7-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H/t3-,4+;;, providing a unique digital representation of its molecular structure.

The stereochemical configuration significantly influences the compound's three-dimensional shape and consequently its interactions with other molecules. The (3R,4S) configuration results in a cis relationship between the two amino groups relative to the tetrahydrofuran ring plane. This spatial arrangement creates distinct molecular recognition patterns and influences the compound's reactivity profile compared to its trans counterpart. The dihydrochloride salt formation involves protonation of both amino groups, resulting in a zwitterionic species that exhibits enhanced water solubility and crystalline stability.

Table 1.1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₂Cl₂N₂O | |

| Molecular Weight | 175.06 g/mol | |

| CAS Registry Number | 137277-16-8 | |

| Free Base Molecular Weight | 102.14 g/mol | |

| Stereochemical Configuration | (3R,4S) |

Crystallographic Analysis and Conformational Dynamics

Crystallographic investigations of this compound reveal important insights into its solid-state structure and packing arrangements. The compound typically crystallizes as an off-white to gray solid with high purity levels, commonly achieving greater than 97% purity as determined by proton nuclear magnetic resonance spectroscopy. The crystalline form exhibits characteristics consistent with ionic salt structures, where the protonated amino groups interact electrostatically with the chloride counterions.

The conformational dynamics of the tetrahydrofuran ring system play a crucial role in determining the overall molecular geometry and properties. Research on related tetrahydrofuran derivatives indicates that these five-membered rings typically adopt envelope or twist conformations due to ring strain considerations. The presence of two amino substituents at adjacent carbon atoms introduces additional steric and electronic factors that influence the preferred conformational states. The (3R,4S) stereochemistry constrains the molecule to adopt conformations that minimize steric repulsion between the amino groups while maintaining optimal interactions with the chloride ions in the crystal lattice.

Nuclear magnetic resonance spectroscopic analysis provides valuable information about the conformational behavior of this compound in solution. The proton nuclear magnetic resonance spectrum shows characteristic patterns consistent with the expected molecular structure, with chemical shifts and coupling patterns that confirm the stereochemical assignments. The coupling constants between adjacent protons on the tetrahydrofuran ring provide information about the dihedral angles and consequently the preferred conformational states in solution.

Table 1.2: Crystallographic and Conformational Data

Thermodynamic Stability and Phase Transition Behavior

The thermodynamic stability of this compound is significantly enhanced by its salt formation, which provides improved thermal stability compared to the free base form. Storage recommendations for this compound typically specify refrigeration at 4°C under inert atmospheric conditions, indicating moderate thermal sensitivity that requires controlled storage conditions to maintain chemical integrity. The dihydrochloride salt exhibits greater stability toward oxidation and decomposition compared to the free amine, making it more suitable for long-term storage and handling.

Phase transition behavior of this compound involves several important considerations related to its hygroscopic nature and thermal decomposition characteristics. The compound should be stored under inert gas conditions such as nitrogen or argon to prevent moisture uptake and potential decomposition reactions. Temperature-dependent studies suggest that the compound maintains structural integrity at ambient temperatures but may undergo phase transitions or decomposition at elevated temperatures.

The solubility characteristics of this compound demonstrate the typical behavior of amino salt compounds, with enhanced water solubility compared to the neutral base form. This increased solubility results from the ionic character imparted by the protonated amino groups and their interactions with the chloride counterions. The dissolution process involves dissociation of the salt into its component ions, followed by hydration of these ionic species in aqueous media.

Thermal analysis techniques such as differential scanning calorimetry and thermogravimetric analysis would provide detailed information about phase transitions, decomposition temperatures, and thermal stability ranges. However, specific thermal decomposition data for this compound requires careful experimental investigation under controlled atmospheric conditions to prevent unwanted side reactions that could complicate the analysis.

Table 1.3: Thermodynamic and Stability Parameters

Propiedades

IUPAC Name |

(3S,4R)-oxolane-3,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.2ClH/c5-3-1-7-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H/t3-,4+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOPFTSMNUPXIB-NDXJVULZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712384 | |

| Record name | (3R,4S)-Oxolane-3,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033712-94-5 | |

| Record name | (3R,4S)-Oxolane-3,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride is a synthetic compound with potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse sources of research.

- Chemical Formula : CHN·2HCl

- Molecular Weight : 173.06 g/mol

- Structure : The compound features a tetrahydrofuran ring with two amino groups at the 3 and 4 positions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available tetrahydrofuran derivatives.

- Reagents : Use of amines and hydrochloric acid for the formation of the dihydrochloride salt.

- Purification : The compound is purified through recrystallization methods to obtain high purity suitable for biological testing.

Pharmacological Profile

Research indicates that this compound exhibits several biological activities:

- Antagonistic Activity : It has been studied as a potential antagonist for histamine receptors, particularly H3 receptors. Compounds with similar structures have shown significant affinity for these receptors, suggesting that this compound may also exhibit such properties .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have indicated potential cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

- Study on H3 Receptor Antagonism :

- Antitumor Efficacy :

Data Table: Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| H3 Receptor Binding | Moderate to high affinity | |

| Antitumor Activity | Cytotoxic effects in HER2-positive cells | |

| Antimicrobial Potential | Not extensively studied | N/A |

Safety and Toxicology

The compound has been noted to cause skin and eye irritation upon contact. Safety data indicate that handling should be done with care to avoid exposure . Further toxicological assessments are necessary to establish a comprehensive safety profile.

Aplicaciones Científicas De Investigación

Chemical Synthesis

(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride serves as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals. The compound can undergo various reactions including oxidation, reduction, and substitution, making it versatile in synthetic chemistry .

Biological Applications

In biological research, this compound is explored for its role as a precursor for synthesizing biologically active compounds. Its unique structure enables it to interact with various biological targets, potentially leading to the development of new therapeutic agents. Studies indicate that tetrahydrofuran derivatives may exhibit cytotoxic effects against cancer cell lines, highlighting their significance in medicinal chemistry .

Pharmaceutical Development

The compound is under investigation for its therapeutic properties and as an intermediate in drug synthesis. Its ability to form specific chiral environments makes it valuable in the development of enantioselective catalysts and chiral drugs. The potential applications in drug design are significant due to the increasing demand for specific stereoisomers in pharmacology .

Industrial Uses

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties allow for optimized processes in manufacturing where chiral compounds are essential .

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated the use of this compound as a precursor in synthesizing novel anticancer agents. In one study, derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated promising activity, suggesting that this compound could lead to the development of effective cancer therapies .

Case Study 2: Chiral Catalysis

A study focused on employing this compound as a chiral ligand in asymmetric catalysis. The research highlighted its effectiveness in promoting enantioselective reactions, showcasing its potential to facilitate the synthesis of complex molecules with high stereochemical purity .

Comparación Con Compuestos Similares

Structural Features

The table below compares structural attributes of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride with two related compounds: dopamine hydrochloride (a biogenic amine derivative) and adenosine (a nucleoside).

Key Observations :

- The target compound’s tetrahydrofuran core is smaller and more rigid than adenosine’s sugar moiety, which is linked to a purine base.

- Unlike dopamine hydrochloride’s aromatic catechol group , the target lacks π-conjugation, reducing redox reactivity but enhancing stability in basic conditions .

Physicochemical Properties

Analysis :

- The target’s dihydrochloride salt increases polarity, favoring solubility in methanol or water compared to dopamine’s single hydrochloride .

- Adenosine’s multiple hydroxyl groups enhance aqueous solubility, but its purine base introduces UV sensitivity absent in the target compound .

Key Differences :

- The target compound’s amine groups enable coordination with metals (e.g., in phosphazene synthesis, as seen in ), whereas adenosine’s hydroxyls dominate its nucleophilic reactivity .

- Dopamine’s catechol group facilitates redox activity, unlike the target’s inert tetrahydrofuran backbone .

Métodos De Preparación

Nucleophilic Substitution on Protected Tetrahydrofuran Derivatives

One common approach involves the reaction of a protected tetrahydrofuran derivative with amine sources under basic conditions:

- Reagents & Conditions: Sodium hydride (NaH) as a strong base in N,N-dimethylformamide (DMF) solvent is used to deprotonate hydroxyl groups, facilitating nucleophilic substitution with amine precursors or suitable electrophiles.

- Reaction Time: Typically 18 hours at ambient or slightly elevated temperatures.

- Yield: Approximately 40% yield reported for intermediate compounds in this pathway.

- Work-up: Dilution with ethyl acetate, aqueous washes, drying over magnesium sulfate, filtration, and concentration under vacuum.

- Purification: Flash chromatography on silica gel to isolate the desired compound.

This method is exemplified by the synthesis of (R)-6-methyl-4-((tetrahydrofuran-3-yl)oxy)picolinonitrile, an intermediate structurally related to the target compound, demonstrating the utility of NaH/DMF conditions for tetrahydrofuran functionalization.

Multi-step Synthesis via Pyrrolo-pyridine Intermediates

Another route involves:

- Formation of intermediates by reaction of bromo-substituted heterocycles with (S)-3-hydroxytetrahydrofuran.

- Reduction steps using ferric chloride and hydrazine hydrate to convert intermediates to amine-containing compounds.

- Condensation reactions with diethyl phosphoric acid and dimethylamino acetaldehyde diethyl acetal to finalize the target diamine structure.

- Yield: Approximately 48.7% yield for the final product in this multistep sequence.

This pathway highlights the incorporation of heterocyclic chemistry and reductive amination to achieve the stereospecific diamine.

Mitsunobu Reaction for Functional Group Interconversion

The Mitsunobu reaction is employed to convert hydroxyl groups into amine precursors:

- Reagents: Triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD), and (R)-tetrahydrofuran-3-ol.

- Solvent: Tetrahydrofuran (THF).

- Temperature: Around 20 °C.

- Yield: Approximately 54.5% for the intermediate compounds formed.

- Mechanism: The Mitsunobu reaction enables inversion of stereochemistry and substitution of hydroxyl groups with nucleophiles, facilitating the introduction of nitrogen functionalities.

This method is useful for stereospecific functionalization of tetrahydrofuran rings and can be adapted for diamine synthesis.

Reaction Conditions and Optimization

| Method | Key Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| NaH/DMF nucleophilic substitution | Sodium hydride, DMF, amine precursor | Ambient to 50 °C | DMF | ~40 | Requires careful control of base and moisture; long reaction time (18 h) |

| Multi-step pyrrolo-pyridine route | Ferric chloride, hydrazine hydrate, diethyl phosphoric acid | Ambient | Various | ~48.7 | Multi-step; involves reduction and condensation; stereochemistry controlled |

| Mitsunobu reaction | Triphenylphosphine, diethyl azodicarboxylate, THF | ~20 °C | THF | ~54.5 | Enables stereospecific substitution; moderate yields; sensitive to moisture |

Research Findings and Practical Considerations

- Stereochemical Control: The (3R,4S) configuration is critical; thus, starting materials and reagents are chosen to preserve or induce the desired stereochemistry.

- Solvent Choice: Polar aprotic solvents like DMF and THF are preferred for their ability to stabilize intermediates and facilitate nucleophilic substitutions.

- Temperature: Low to moderate temperatures (typically from -78 °C for some lithium reagent steps up to 50 °C) are employed to optimize reaction rates and selectivity.

- Purification: Flash chromatography remains the standard for isolating pure stereoisomers, although crystallization of the dihydrochloride salt may be used for final purification.

- Yield Optimization: Yields vary from 40% to 55% depending on the method and reaction scale; multi-step syntheses require careful monitoring to minimize side reactions.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Deprotonation & substitution | NaH, DMF, amine precursor | Functionalized tetrahydrofuran intermediate | 40 |

| 2 | Coupling & reduction | Ferric chloride, hydrazine hydrate | Aminated intermediate | 48.7 |

| 3 | Mitsunobu reaction | PPh3, DEAD, THF | Stereospecific substitution | 54.5 |

| 4 | Salt formation | HCl (aqueous) | Dihydrochloride salt of diamine | Quantitative (typical) |

Q & A

Q. What are the key identifiers and physicochemical properties of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride?

The compound is identified by its stereochemistry (3R,4S) and dihydrochloride salt form. While direct data for this specific compound is limited, analogs such as (3R,4R)-4-fluorotetrahydrofuran-3-amine hydrochloride (CAS: 2187426-42-0) provide reference points for molecular formulas (C₄H₉ClFN) and stereochemical validation methods like chiral HPLC or NMR . For purity assessment, ≥95% is typical for research-grade materials, as seen in Boc-protected tetrahydrofuran diamine derivatives .

Q. What synthetic methodologies are applicable for preparing this compound?

Synthesis typically involves stereoselective reactions, such as coupling diamines with tetrahydrofuran intermediates. For example, phosphazene derivatives are synthesized using THF as a solvent and triethylamine to neutralize HCl byproducts, followed by purification via column chromatography . Enantiomeric purity (e.g., 98% ee) can be achieved using chiral auxiliaries or catalysts, as demonstrated in related tetrahydrofuran syntheses .

Q. How should researchers characterize the stereochemical purity of this compound?

Chiral analytical techniques are critical. ¹H NMR with chiral shift reagents or enantioselective GC/MS can resolve stereoisomers. For example, (3aS,4S,6aR)-4-methoxytetrahydrofuro[3,4-b]furan-2(3H)-one was validated using ¹H NMR and GC analysis . X-ray crystallography may also confirm absolute configuration, as shown in phosphazene derivatives .

Q. What safety precautions are required for handling this compound?

Follow GHS guidelines: use PPE (nitrile gloves, EN 166-certified goggles) and work in a fume hood. Avoid skin contact and inhalation, as dihydrochloride salts may release HCl upon degradation. Store in a cool, dry place away from ignition sources, as recommended for similar amines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantioselectivity?

Optimize solvent polarity, temperature, and catalyst loading. For example, THF is preferred for its inertness in SN2 reactions , while low temperatures (0–5°C) enhance stereochemical control in nucleophilic substitutions . Coupling agents like EDC·HCl and HOBt improve amidation efficiency, as seen in tetrahydroisoquinoline syntheses .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Cross-validate using multiple techniques. For instance, discrepancies in ¹H NMR signals may arise from dynamic processes (e.g., ring puckering). Computational modeling (DFT) can predict stable conformers, while variable-temperature NMR or X-ray crystallography provides experimental validation .

Q. What strategies mitigate racemization during synthesis or storage?

Use mild acidic/basic conditions to prevent epimerization. Boc-protection of amines, as in (3R,4R)-N3-Boc-tetrahydrofuran-3,4-diamine, stabilizes the compound during synthesis . Store at -20°C under nitrogen to minimize degradation, as recommended for hygroscopic hydrochloride salts .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies using HPLC to monitor degradation products. For example, related tetrahydrofurans were stable in pH 4–7 buffers but degraded rapidly in alkaline conditions . Thermogravimetric analysis (TGA) can determine decomposition temperatures .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities. For instance, (3R)-tetrahydroisoquinoline derivatives were modeled against opioid receptors using force fields optimized for amine-hydrochloride interactions .

Q. How should researchers address discrepancies in biological assay results across studies?

Control variables such as salt form purity, solvent residues, and enantiomeric excess. For example, residual THF in phosphazene derivatives altered bioactivity in cytotoxicity assays . Validate assays with orthogonal methods (e.g., SPR vs. ELISA) and report detailed synthetic protocols .

Q. What environmental and regulatory considerations apply to waste disposal?

Hydrochloride salts require neutralization before disposal. Follow guidelines for halogenated waste: segregate, neutralize with NaHCO₃, and contract licensed waste handlers, as specified for pyrazolo[4,3-c]pyridine dihydrochlorides . Document compliance with REACH and OSHA standards .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.